Acarbose EP Impurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

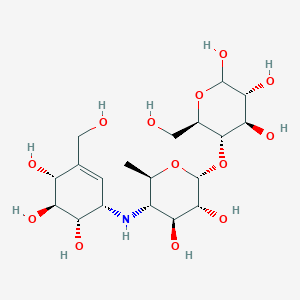

Acarbose EP Impurity D, also known as 4-O-[4,6-dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-D-glucopyranose, is a chemical compound with the molecular formula C19H33NO13 and a molecular weight of 483.47 g/mol . It is an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acarbose EP Impurity D involves complex organic reactions. The primary synthetic route includes the glycosylation of a glucopyranosyl donor with a cyclohexenyl amine acceptor. The reaction conditions typically involve the use of a glycosyl donor, a glycosyl acceptor, and a catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound is generally carried out through fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the impurity.

化学反应分析

Hydrolysis Reactions

Acarbose EP Impurity D undergoes hydrolysis under both acidic and alkaline conditions, breaking glycosidic bonds to yield simpler saccharides.

Acidic Hydrolysis

In acidic environments (e.g., HCl or H₂SO₄), the glycosidic bonds linking its pseudosugar (C₇-cyclitol) and amino-deoxyhexose units are cleaved. This results in the formation of:

-

4,6-dideoxy-4-amino-D-glucose (from the amino-deoxyhexose moiety)

-

D-glucopyranose derivatives (from the maltose-like segment) .

Alkaline Hydrolysis

Exposure to 0.1N NaOH at elevated temperatures induces degradation, as observed in chromatographic studies. After 6.5 hours of treatment, five distinct degradation products were detected (Table 1) :

| Peak # | Retention Time (min) | Peak Area | Theoretical Plates |

|---|---|---|---|

| 1 | 10.59 | 15,480 | 4,178 |

| 2 | 12.04 | 112,223 | 1,204 |

| 3 | 16.47 | 169,53 | 8,034 |

| 4 | 20.97 | 659,785 | 6,357 |

| 5 | 24.57 | 2,061,819 | 2,662 |

These products correspond to fragmented saccharides and modified cyclitol derivatives .

α-Glucosidase Inhibition

-

Binding Affinity : Lower compared to acarbose due to structural variations in the pseudosugar-aminohexose linkage.

-

Stability : Reduced enzymatic resistance, leading to faster dissociation from the enzyme active site.

Phosphatase Activity

While not directly acting on Impurity D, the phosphatase AcbJ—critical in acarbose biosynthesis—dephosphorylates intermediates like valienol 1,7-diphosphate (V1,7PP). This suggests that phosphorylated analogs of Impurity D could undergo similar enzymatic dephosphorylation :

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) |

|---|---|---|---|

| AcbJ | V1,7PP | 817 ± 168 | 22 ± 4 |

Stability Under Analytical Conditions

Chromatographic analysis using COSMOSIL Sugar-D columns revealed:

-

pH Sensitivity : Degrades rapidly at extremes (pH < 3 or pH > 10) .

-

Thermal Stability : Stable below 40°C but decomposes at higher temperatures, forming multiple unidentified byproducts .

Synthetic Byproduct Formation

During acarbose biosynthesis, Impurity D arises from:

-

Incomplete Glycosylation : Malfunction of pseudoglycosyltransferase AcbS, leading to premature termination of the acarviosin core assembly .

-

NDP-Sugar Coupling Errors : Misincorporation of dTDP-4-amino-4,6-dideoxyglucose during nucleotidyltransferase (AcbR) reactions .

Key Structural Influences on Reactivity

-

C-N Bond : The non-glycosidic C-N bond between the cyclitol and amino-deoxyhexose reduces susceptibility to glycosidase-mediated hydrolysis compared to acarbose .

-

Hydroxyl Group Configuration : The stereochemistry of hydroxyl groups on the cyclitol moiety impacts hydrogen bonding with enzymes, altering inhibition efficiency .

科学研究应用

Acarbose EP Impurity D is a specific impurity of acarbose, a drug used to treat type 2 diabetes . Acarbose functions as an α-glucosidase inhibitor . While the primary use of acarbose is well-established, this compound is mainly utilized in analytical and research contexts .

Scientific Research Applications

This compound serves several critical roles in scientific research:

- Analytical Method Development : It can be employed in the development of analytical methods for identifying and quantifying impurities in acarbose drug products .

- Method Validation : this compound is used in method validation processes to ensure the accuracy and reliability of analytical techniques .

- Quality Control : It is applied in quality control to monitor the presence and levels of impurities in acarbose, ensuring that the drug meets required quality standards .

A study by NACALAI TESQUE, INC. on acarbose analysis showed that high-resolution separation of acarbose and its impurities was achieved using COSMOSIL Sugar-D, which is designed for saccharide analysis .

An application note from Thermo Fisher Scientific examined the impurity analysis of acarbose using a Thermo Scientific™ Vanquish™ Flex UHPLC system with a Thermo Scientific™ Vanquish™ Charged Aerosol Detector (CAD) as an alternative to pharmacopoeial UV detection to extend the range of impurities to include those that cannot be determined due to a lack of a strong chromophore . Impurity A, B, C, D, E, F and impurity G are specified in the Ph. Eur. monograph .

作用机制

Acarbose EP Impurity D exerts its effects by inhibiting the activity of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars in the intestines. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels .

相似化合物的比较

Similar Compounds

Acarbose EP Impurity A: O-4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.

Acarbose EP Impurity B: (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-α-D-glucopyranoside.

Acarbose EP Impurity H: Another impurity synthesized during the formation of Acarbose, belonging to the class of alpha-glucosidase inhibitors.

Uniqueness

Acarbose EP Impurity D is unique due to its specific structure and the presence of a cyclohexenyl amine moiety, which differentiates it from other impurities. This unique structure contributes to its specific interactions with enzymes and its role in the inhibition of carbohydrate metabolism .

属性

分子式 |

C19H33NO13 |

|---|---|

分子量 |

483.5 g/mol |

IUPAC 名称 |

(3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19-/m1/s1 |

InChI 键 |

SNMISNLUIRCRQE-YOQJKDJJSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。